molecular formula C9H12ClNO2 B1403974 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride CAS No. 1311254-46-2

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride

Cat. No. B1403974
M. Wt: 201.65 g/mol
InChI Key: UPEXQPLVYRFDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride, also known as 2’-Amino-5’-hydroxypropiophenone or AHPP, is a chemical compound with the molecular formula C9H11NO2 . It is used in cancer research and is considered an additional cancer bioactive molecule .


Synthesis Analysis

1-(2-Amino-5-hydroxyphenyl)propan-1-one is a useful synthetic intermediate. It is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for the synthesis of irinotecan and other camptothecin analogs .


Molecular Structure Analysis

The molecular structure of 1-(2-Amino-5-hydroxyphenyl)propan-1-one consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 165.19 .


Physical And Chemical Properties Analysis

1-(2-Amino-5-hydroxyphenyl)propan-1-one has a density of 1.2±0.1 g/cm3, a boiling point of 363.9±32.0 °C at 760 mmHg, and a flash point of 173.9±25.1 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

A novel series of compounds including derivatives similar to 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride were synthesized and evaluated for their uterine relaxant activity. These compounds, designed based on structural hybridization principles, showed potent activity in vitro on isolated rat uterus and in vivo in pregnant rats. Their cAMP-releasing potential was studied, indicating a slightly less potential compared to isoxsuprine hydrochloride, with an insignificant cardiac stimulant potential, marking their potential in medicinal chemistry applications (Viswanathan et al., 2005).

Safety And Hazards

The safety data sheet for 1-(2-Amino-5-hydroxyphenyl)propan-1-one suggests handling the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also advises against the formation of dust and aerosols, and recommends the use of non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-9(12)7-5-6(11)3-4-8(7)10;/h3-5,11H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEXQPLVYRFDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride

CAS RN

1311254-46-2
Record name 1-Propanone, 1-(2-amino-5-hydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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